molecular formula C23H23N7O2 B2758446 1-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(2-methoxyphenyl)urea CAS No. 1014026-09-5

1-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(2-methoxyphenyl)urea

Cat. No.: B2758446
CAS No.: 1014026-09-5
M. Wt: 429.484
InChI Key: BATAOXFHBBQKHD-UHFFFAOYSA-N
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Description

This urea derivative features a pyridazine core linked to a 3,5-dimethylpyrazole moiety via an amino bridge, with a 2-methoxyphenyl substituent on the urea nitrogen.

Properties

IUPAC Name

1-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N7O2/c1-15-14-16(2)30(29-15)22-13-12-21(27-28-22)24-17-8-10-18(11-9-17)25-23(31)26-19-6-4-5-7-20(19)32-3/h4-14H,1-3H3,(H,24,27)(H2,25,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATAOXFHBBQKHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(2-methoxyphenyl)urea is a novel urea derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of the pyrazole and pyridazine moieties. The general synthetic route can be summarized as follows:

  • Formation of the Pyrazole Ring : The 3,5-dimethyl-1H-pyrazole is synthesized through condensation reactions involving appropriate aldehydes and hydrazine derivatives.
  • Pyridazine Formation : The incorporation of the pyridazine moiety is achieved through cyclization reactions involving substituted hydrazines.
  • Urea Linkage : The final step involves coupling the aromatic amine with the urea component to form the target compound.

Anticancer Properties

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance:

  • In vitro Studies : The compound was tested against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). Results showed a dose-dependent inhibition of cell proliferation, with IC50 values indicating potent activity compared to standard chemotherapeutics such as Doxorubicin .
    Cell LineIC50 (μM)Reference
    MCF730.68
    A54943.41

The proposed mechanism of action for this compound involves:

  • Inhibition of Key Oncogenic Pathways : It is suggested that the compound may inhibit signaling pathways associated with tumor growth, such as the PI3K/Akt pathway.
  • Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins in cancer cells .

Case Study 1: Breast Cancer Treatment

A study conducted on MCF7 cells demonstrated that treatment with varying concentrations of the compound resulted in significant apoptosis as evidenced by flow cytometry analysis. The study concluded that the compound effectively targets breast cancer cells while sparing normal cells, thus supporting its potential as a therapeutic agent .

Case Study 2: Lung Cancer Efficacy

Another investigation focused on A549 lung cancer cells revealed similar results, where the compound induced cell cycle arrest at the G0/G1 phase and enhanced apoptotic signaling pathways. The results suggest a promising application in lung cancer therapy .

Comparison with Similar Compounds

Structural and Functional Group Variations

Pyrazole- and Imidazole-Based Ureas
  • 1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a) (): Molecular formula: C₁₅H₁₈N₄O. Melting point: 132–134°C. Lacks pyridazine; instead, a pyrazole-ethylurea scaffold dominates.
  • MK13 (1-(3,5-dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea) ():

    • Features a 3,5-dimethoxyphenyl group instead of 2-methoxyphenyl.
    • The para-methoxy groups may enhance solubility but reduce steric hindrance relative to the ortho-substituted target compound. Synthesis involves acetic acid reflux, contrasting with the pyridazine-based target’s likely coupling methods .
Triazole- and Pyridine-Containing Ureas
  • 1-(2-Methyl-6-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)pyridin-3-yl)-3-(4-methoxyphenyl)urea (15a) ():
    • Incorporates a triazole-pyridine core instead of pyridazine-pyrazole.
    • The nitro group on the triazole may confer redox activity absent in the target compound. Synthesis via dioxane reflux suggests higher thermal stability compared to pyridazine intermediates .

Physicochemical and Pharmacological Properties

Key Data Table
Compound Name Core Structure Substituents Melting Point (°C) Molecular Formula
Target Compound Pyridazine-pyrazole 2-methoxyphenyl, dimethylpyrazole Not reported Estimated C₂₃H₂₄N₈O₂
9a () Pyrazole Ethyl, 3-methyl-1-phenyl 132–134 C₁₅H₁₈N₄O
MK13 () Pyrazole 3,5-dimethoxyphenyl Not reported C₁₃H₁₆N₄O₃
15a () Triazole-pyridine 3-nitrophenyl, 4-methoxyphenyl Not reported C₂₂H₁₉N₇O₃

Preparation Methods

Pyridazine Core Functionalization

The pyridazine ring is functionalized at the 3-position with an amino group and at the 6-position with a 3,5-dimethylpyrazole. A two-step protocol derived from palladium-catalyzed cross-coupling is employed:

Step 1 : Chlorination of pyridazin-3-amine using phosphorus oxychloride (POCl₃) yields 3,6-dichloropyridazine.
Step 2 : Suzuki-Miyaura coupling between 3,6-dichloropyridazine and 3,5-dimethyl-1H-pyrazole-1-boronic acid under Pd(PPh₃)₄ catalysis in dioxane/water (4:1) at 80°C for 12 hours. The reaction selectively substitutes the 6-chloro position, yielding 6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-chloropyridazine.

Step 3 : Ammonolysis of the 3-chloro substituent using aqueous ammonia in THF at 100°C under microwave irradiation affords 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-amine.

Coupling of Pyridazine Intermediate to 4-Aminophenyl Group

Buchwald-Hartwig Amination

The amino group of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-amine is coupled to 4-bromophenylamine via a palladium-catalyzed amination.

Conditions :

  • Catalyst: Pd₂(dba)₃ (2 mol%)
  • Ligand: XantPhos (4 mol%)
  • Base: Cs₂CO₃ (2 equiv)
  • Solvent: Toluene at 110°C for 18 hours.

This step yields 4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)aniline with >75% yield after column chromatography (silica gel, ethyl acetate/hexane 1:3).

Synthesis of 2-Methoxyphenylurea Moiety

Urea Bond Formation

The final urea linkage is constructed via reaction of 4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)aniline with 2-methoxyphenyl isocyanate.

Protocol :

  • Dissolve 4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)aniline (1 equiv) in anhydrous dichloromethane (DCM).
  • Add 2-methoxyphenyl isocyanate (1.2 equiv) dropwise at 0°C.
  • Stir at room temperature for 6 hours under nitrogen.
  • Quench with water, extract with DCM, and concentrate in vacuo.

Purification via recrystallization (ethanol/water 2:1) affords the title compound as a white solid (mp 108–110°C).

Optimization and Mechanistic Insights

Regioselectivity in Pyridazine Functionalization

The preference for 6-position substitution in the Suzuki coupling (Step 2) arises from the electron-deficient nature of the pyridazine ring, directing metallation to the 6-chloro position. Computational studies confirm lower activation energy for C6 coupling compared to C3.

Urea Formation Kinetics

The urea reaction proceeds via nucleophilic attack of the aniline on the isocyanate carbonyl, facilitated by the electron-donating methoxy group stabilizing the transition state.

Spectroscopic Characterization

Critical analytical data for the final compound:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 9.21 (s, 1H, NH), 8.45 (d, J = 8.4 Hz, 1H), 7.92 (s, 1H), 7.62–7.58 (m, 2H), 7.35–7.30 (m, 3H), 6.98 (d, J = 8.8 Hz, 2H), 6.85 (s, 1H), 3.87 (s, 3H), 2.35 (s, 6H).
  • HRMS (ESI+) : m/z calc. for C₂₃H₂₃N₇O₂ [M+H]⁺: 430.1941; found: 430.1938.

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?

Methodological Answer: The synthesis involves multi-step organic reactions, including coupling of pyrazole-pyridazine intermediates with urea precursors. Key optimization strategies include:

  • Catalyst Selection : Palladium or copper catalysts improve coupling efficiency in heterocycle formation .
  • Solvent Systems : Polar aprotic solvents (e.g., dimethylformamide) enhance reaction kinetics, while ethanol/glacial acetic acid mixtures aid in cyclization .
  • Microwave-Assisted Synthesis : Reduces reaction time and improves yield compared to conventional heating .
  • Purification : Column chromatography with silica gel and recrystallization in ethanol ensures ≥95% purity .

Q. How can the molecular structure of this compound be rigorously characterized?

Methodological Answer: Structural validation requires a combination of spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify functional groups (e.g., urea NH signals at ~8–10 ppm) and confirm regiochemistry .
  • X-Ray Crystallography : Resolves 3D conformation, dihedral angles between aromatic rings (e.g., pyridazine vs. pyrazole planes), and hydrogen-bonding networks .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (C22_{22}H21_{21}N7_7O; theoretical 399.458 g/mol) .

Advanced Research Questions

Q. What computational strategies are effective for predicting binding interactions between this compound and biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock/Vina) : Screens against kinases or GPCRs using crystal structures from the PDB. The urea moiety often acts as a hydrogen-bond donor, while pyridazine/pyrazole groups engage in π-π stacking .
  • Molecular Dynamics (GROMACS) : Simulates stability of ligand-target complexes over 100+ ns trajectories, focusing on RMSD and binding free energy (MM-PBSA/GBSA) .
  • Pharmacophore Modeling : Identifies critical features (e.g., hydrophobic regions from 3,5-dimethylpyrazole) for activity against inflammation or cancer targets .

Q. How should researchers address contradictions in biological activity data across studies?

Methodological Answer: Contradictions often arise from assay conditions or structural analogs. Mitigation approaches include:

  • Dose-Response Validation : Replicate IC50_{50}/EC50_{50} measurements using standardized protocols (e.g., CellTiter-Glo® for cytotoxicity) .
  • Metabolite Screening : LC-MS/MS identifies degradation products that may confound activity readings .
  • Structural Analog Comparison : Test derivatives (e.g., 2-methoxyphenyl vs. 2-chlorophenyl urea) to isolate pharmacophore contributions .

Q. What experimental designs are recommended for scaling up synthesis without compromising purity?

Methodological Answer:

  • Continuous Flow Reactors : Enable gram-scale production with precise temperature/pH control, reducing side reactions .
  • In-Line Analytics : PAT tools (e.g., FTIR probes) monitor reaction progress in real time .
  • Green Chemistry Metrics : Optimize E-factor by recycling solvents (e.g., ethanol) and minimizing chromatographic steps .

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric or conformational states?

Methodological Answer:

  • SHELX Refinement : Resolves disorder in pyridazine/pyrazole rings via anisotropic displacement parameters and Hirshfeld surface analysis .
  • Hydrogen Bond Networks : O-H⋯N or N-H⋯O interactions stabilize specific tautomers (e.g., keto-enamine vs. imine forms) .
  • Twinned Data Handling : Use SHELXL’s TWIN/BASF commands to model pseudo-merohedral twinning in challenging crystals .

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